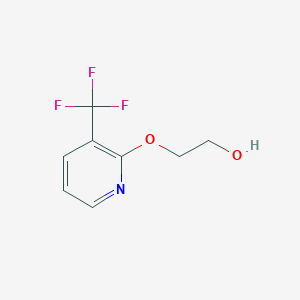

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

描述

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol (CAS: 257295-59-3) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 3 of the pyridine ring and an ethoxyethanol moiety at position 2. Its molecular formula is C₈H₇F₃NO₂, with a molecular weight of 206.15 g/mol. The compound is cataloged as QB-6949 in commercial databases, with a purity of 95% . This structural balance makes it relevant in pharmaceutical and agrochemical research.

属性

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJGMAMOUIEZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol typically involves:

- Synthesis of the trifluoromethyl-substituted pyridine intermediate , often starting from 3-picoline or related substituted pyridines.

- Formation of the ether bond between the pyridine ring and the ethan-1-ol moiety, usually via nucleophilic substitution or coupling reactions.

- Purification and isolation of the final product.

Preparation of Trifluoromethylpyridine Intermediates

The trifluoromethylpyridine core can be synthesized via several approaches:

- Vapor-phase chlorination/fluorination of picolines : 3-picoline undergoes stepwise vapor-phase chlorination followed by fluorination at elevated temperatures (around 320-380°C) using transition metal catalysts such as iron fluoride. This yields 3-(trifluoromethyl)pyridine and chlorinated derivatives as intermediates. The reaction conditions and yields vary with temperature and substrate (Table 1).

| Substrate | CFB Phase Temp (°C) | Empty Phase Temp (°C) | TF Yield (%) | CTF Yield (%) | DCTF Yield (%) |

|---|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

- Cyclocondensation reactions : Using trifluoromethyl-containing building blocks such as ethyl 4,4,4-trifluoro-3-oxobutanoate, cyclocondensation with appropriate aldehydes or amines can yield trifluoromethylpyridine derivatives.

Ether Formation: Coupling of Pyridine and Ethan-1-ol Moieties

The key step in preparing this compound is the formation of the ether bond between the pyridine ring and the 2-hydroxyethyl group. Several methods are reported:

Nucleophilic Aromatic Substitution (SNAr)

- Reacting 2-halogenated-3-(trifluoromethyl)pyridine derivatives with 2-hydroxyethanol or its derivatives under basic conditions can yield the ether product.

- Typical conditions involve stirring in polar aprotic solvents (e.g., dimethylformamide or acetone) with bases such as cesium carbonate or potassium carbonate.

- For example, a method analogous to the preparation of related intermediates involves stirring 3-aminophenol with cesium carbonate and KI in acetone at room temperature for several hours to form the ether linkage.

Alkoxide Formation and Coupling

- The ethan-1-ol can be converted to its alkoxide form by treatment with a base, which then attacks an activated pyridine derivative (e.g., 2-chloropyridine trifluoromethyl derivative).

- Reaction temperatures typically range from ambient to reflux conditions (60-150°C), often carried out in solvents like ethanol or isopropanol.

- The reaction may be conducted in pressure vessels or sealed tubes to maintain autogenous pressure for several hours.

Use of Sodium Hydroxide or Alkali Metal Alkoxides

- Pyridine reactants can be stirred with aqueous sodium hydroxide in ethanol or other solvents to facilitate nucleophilic substitution.

- The by-products such as sodium chloride or sodium fluoride precipitate and can be removed by filtration.

- The product can be isolated by solvent extraction and purification through distillation or recrystallization.

Representative Experimental Procedure

Based on literature procedures for related trifluoromethylpyridine ethers:

- To a stirred solution of 2-chloro-3-(trifluoromethyl)pyridine (1 equivalent) in acetone, cesium carbonate (1.5 equivalents) and potassium iodide (catalytic amount) are added under ice bath conditions.

- 2-Hydroxyethanol (1 equivalent) is added dropwise.

- The mixture is stirred at room temperature for 7-8 hours.

- After completion, the reaction mixture is filtered to remove salts.

- The filtrate is concentrated and purified by column chromatography using petroleum ether and ethyl acetate mixtures to yield the target compound.

Purification and Characterization

- The crude product is typically purified by flash chromatography on neutral alumina or silica gel using mixtures of dichloromethane and methanol or petroleum ether and ethyl acetate.

- Characterization by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis confirms the structure and purity.

- Yields reported for similar etherification reactions range from 70% to 85% depending on substrate and reaction conditions.

Summary Table of Preparation Parameters

Research Findings and Notes

- The vapor-phase halogenation method is industrially relevant for preparing trifluoromethylpyridine intermediates, providing good yields and scalability.

- Nucleophilic aromatic substitution is the preferred method for ether bond formation due to the electron-deficient nature of the pyridine ring facilitating substitution at the 2-position.

- Reaction conditions such as temperature, solvent, and base choice significantly affect yield and purity.

- The by-products such as sodium salts are easily removed by filtration and aqueous workup, simplifying purification.

- The trifluoromethyl group imparts chemical stability and lipophilicity, important for agrochemical and pharmaceutical applications.

化学反应分析

Types of Reactions

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The presence of the pyridine moiety in 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol may contribute to its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound might share similar properties .

Drug Delivery Systems

Due to its solubility and stability, this compound could be utilized in drug delivery systems, particularly for hydrophobic drugs. Its structure allows for potential modification to enhance drug solubility and bioavailability, which is crucial in formulating effective therapeutic agents .

Agrochemicals

Pesticide Development

The trifluoromethyl group is known to improve the potency of agrochemicals. Research has suggested that derivatives of pyridine can be designed as herbicides or insecticides with targeted action against specific pests while minimizing environmental impact. The unique properties of this compound could lead to the development of more effective agricultural chemicals .

Materials Science

Polymer Chemistry

The compound can serve as a building block for synthesizing advanced materials, including polymers with tailored properties. Its hydroxyl group can participate in hydrogen bonding, enhancing the mechanical strength and thermal stability of polymeric materials. This application is particularly relevant in creating coatings or adhesives with improved performance characteristics .

Case Studies and Research Findings

作用机制

The exact mechanism of action of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

相似化合物的比较

Positional Isomers: Substituent Effects

- 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol (CAS: 1000528-63-1): Molecular formula: C₈H₈F₃NO (MW: 191.15 g/mol). Differs in the position of substituents: the -CF₃ group is at pyridine position 6, and the ethanol is at position 3. Reduced oxygen content compared to QB-6949, leading to lower polarity. This may decrease aqueous solubility but improve membrane permeability .

Functional Group Variations

- 1-[3-(Trifluoromethyl)pyrid-2-yl]piperazine (QA-7465, CAS: 87394-63-6): Replaces the ethoxyethanol group with a piperazine ring. Molecular formula: C₉H₁₁F₃N₄ (MW: 232.21 g/mol). This contrasts with QB-6949’s neutral hydroxyl group, which may limit protonation-dependent bioavailability .

Multi-Substituted Pyridines

- 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline (Reference Example 42, EP 4 374 877 A2): Contains two -CF₃ groups and an aniline moiety. Molecular formula: C₁₃H₈F₆N₂ (MW: 318.21 g/mol). However, the aniline group introduces susceptibility to electrophilic degradation, unlike QB-6949’s ether-protected structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity | Key Functional Groups |

|---|---|---|---|

| QB-6949 | 206.15 | 95% | Ether, -OH, -CF₃ |

| 2-[6-(CF₃)pyridin-3-yl]ethanol | 191.15 | Not specified | -OH, -CF₃ |

| QA-7465 | 232.21 | 98% | Piperazine, -CF₃ |

生物活性

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol, commonly referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its unique trifluoromethyl group enhances its chemical properties, making it a subject of interest for various therapeutic applications, particularly in antimicrobial and antiviral domains.

- Molecular Formula: CHFNO

- Molecular Weight: 207.15 g/mol

- CAS Number: 170502-07-5

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of antimicrobial and antiviral effects. The presence of the trifluoromethyl group is critical in enhancing its activity against specific pathogens.

Antichlamydial Activity

A study highlighted the antichlamydial activity of various derivatives, including those with trifluoromethyl substitutions. The inclusion of this group was essential for the activity against Chlamydia species. Compounds lacking this substituent showed no significant activity, underscoring its importance in drug design for targeting this pathogen .

Antimicrobial Properties

Another research effort demonstrated that derivatives of pyridine compounds, including those similar to this compound, were tested for their efficacy against various bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Summary

Case Study 1: Antichlamydial Activity

In a systematic investigation into the antichlamydial properties of trifluoromethyl-substituted compounds, researchers discovered that derivatives with enhanced electron-withdrawing groups exhibited superior activity compared to their unsubstituted counterparts. This finding was pivotal in establishing a structure-activity relationship (SAR) for developing new antichlamydial agents based on the pyridine scaffold .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyridine derivatives, including those related to this compound, was conducted against a panel of bacteria. The study revealed that specific modifications to the pyridine ring significantly affected the compound's antibacterial potency. Notably, compounds with the trifluoromethyl group showed enhanced efficacy against resistant strains of Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating resistant infections .

常见问题

Q. What are the optimal synthetic routes for synthesizing 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)pyridin-2-ol and ethylene oxide derivatives under basic conditions. Key factors include:

- Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the hydroxyl group, enhancing nucleophilicity .

- Solvent and temperature : Reactions in aprotic solvents (e.g., DMF) at 60–80°C improve regioselectivity and reduce side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >85% purity. Yield optimization requires stoichiometric control of the ethylene oxide equivalent to prevent over-alkylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and purity?

- NMR spectroscopy : - and -NMR confirm the ether linkage (δ 4.5–4.8 ppm for CHO) and trifluoromethyl group (δ -63 to -65 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 237.0451 [M+H]) validates molecular formula (CHFNO) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in derivatization reactions?

The trifluoromethyl group induces strong electron-withdrawing effects, which:

- Enhance electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., amination) at the pyridine ring’s 4-position .

- Modulate lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability in cellular assays .

- Stabilize intermediates : Density Functional Theory (DFT) studies show reduced activation energy (~10 kJ/mol) for oxidation to the corresponding ketone .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., 5–50 μM in kinase inhibition assays) arise from:

- Assay conditions : Buffer pH (7.4 vs. 6.8) affects protonation states, altering binding affinity. Standardizing Tris-HCl buffers (pH 7.4, 150 mM NaCl) reduces variability .

- Metabolic stability : Hepatic microsomal studies (human/rat) reveal CYP450-mediated oxidation as a key degradation pathway. Co-administration with CYP inhibitors (e.g., ketoconazole) stabilizes activity .

- Computational validation : Molecular docking (AutoDock Vina) identifies binding poses inconsistent with crystallographic data, prompting re-evaluation of active-site hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。